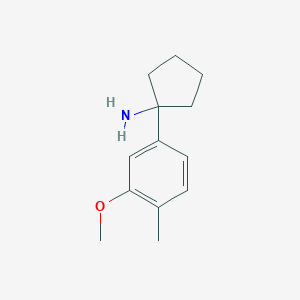![molecular formula C11H13N3O B11738372 2-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol](/img/structure/B11738372.png)
2-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a phenol group, which is a hydroxyl group attached to a benzene ring, and a pyrazole moiety connected via an aminomethyl linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol typically involves the reaction of 1-methyl-1H-pyrazole-4-amine with a suitable aldehyde or ketone to form the aminomethyl linkage. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or acetic acid. The mixture is usually heated under reflux to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
2-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the pyrazole moiety can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
Uniqueness
2-{[(1-Methyl-1H-pyrazol-4-YL)amino]methyl}phenol is unique due to its specific aminomethyl linkage connecting the pyrazole and phenol groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H13N3O |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
2-[[(1-methylpyrazol-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C11H13N3O/c1-14-8-10(7-13-14)12-6-9-4-2-3-5-11(9)15/h2-5,7-8,12,15H,6H2,1H3 |
InChI-Schlüssel |
CHCDROABWWTQIA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)NCC2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B11738294.png)

amine](/img/structure/B11738313.png)
![1-cyclopentyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11738321.png)
![Ethyl 4-[(benzylamino)methyl]cyclohexane-1-carboxylate](/img/structure/B11738328.png)
![N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N,N-dimethylmethanimidamide](/img/structure/B11738336.png)
![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine](/img/structure/B11738338.png)
![2-[4-(butylamino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11738368.png)
![1-Phenyl-3-[(phenylmethylidene)amino]urea](/img/structure/B11738376.png)
![N-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11738380.png)


![1-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11738406.png)
![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[3-(propan-2-yloxy)propyl]amine](/img/structure/B11738407.png)
